methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate, a compound characterized by its complex thiazolo-pyridazine structure, has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 390.48 g/mol
- CAS Number : 941880-68-8
- Structure : The compound features a thiazole ring fused with a pyridazine moiety, contributing to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolopyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In a study utilizing MTT assays on human cancer cell lines (HCT-116 for colon cancer, MCF-7 for breast cancer, and A549 for lung cancer), several thiazolopyridazine derivatives showed promising results:
- MCF-7 Cell Line : Compounds 7c, 7h, 7k, and 7p exhibited IC50 values of 14.34 µM, 10.39 µM, 15.43 µM, and 13.60 µM respectively, indicating high cytotoxicity compared to doxorubicin (IC50 = 19.35 µM) .
- HCT-116 Cell Line : Compound 7s demonstrated an IC50 value of 6.90 µM, underscoring its potential as an effective anticancer agent .
Table 1: Cytotoxic Activity of Thiazolopyridazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
7c | MCF-7 | 14.34 |
7h | MCF-7 | 10.39 |
7k | MCF-7 | 15.43 |
7p | MCF-7 | 13.60 |
7s | HCT-116 | 6.90 |
Doxorubicin | MCF-7 | 19.35 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound's structural analogs have been investigated for anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes:
- Inhibition Studies : Compounds derived from thiazolo-pyridazine structures showed significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in tumor cells.
- Inhibition of Key Enzymes : The inhibition of COX enzymes contributes to its anti-inflammatory properties.
Case Studies
- Case Study on MCF-7 Cells : A controlled study evaluated the effects of various thiazolopyridazine derivatives on MCF-7 cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models treated with thiazolo-pyridazine derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-11-21-17-18(30-11)16(14-4-3-9-29-14)23-24(19(17)26)10-15(25)22-13-7-5-12(6-8-13)20(27)28-2/h3-9H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODVZJTNAUHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.